2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine 2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18142791
InChI: InChI=1S/C9H9BrF3N/c1-6(10)4-8-3-2-7(5-14-8)9(11,12)13/h2-3,5-6H,4H2,1H3
SMILES:
Molecular Formula: C9H9BrF3N
Molecular Weight: 268.07 g/mol

2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC18142791

Molecular Formula: C9H9BrF3N

Molecular Weight: 268.07 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine -

Specification

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
IUPAC Name 2-(2-bromopropyl)-5-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C9H9BrF3N/c1-6(10)4-8-3-2-7(5-14-8)9(11,12)13/h2-3,5-6H,4H2,1H3
Standard InChI Key HUCYDAOIUBFURI-UHFFFAOYSA-N
Canonical SMILES CC(CC1=NC=C(C=C1)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-Bromopropyl)-5-(trifluoromethyl)pyridine (C₉H₈BrF₃N) features a six-membered aromatic pyridine ring substituted at two positions:

  • 2-position: A bromopropyl (-CH₂CHBrCH₃) group, introducing steric bulk and electrophilic reactivity.

  • 5-position: A trifluoromethyl (-CF₃) group, conferring electron-withdrawing properties and metabolic stability .

The bromine atom on the propyl chain serves as a leaving group, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and resistance to oxidative degradation .

Physicochemical Properties

While experimental data for this specific compound remains unpublished, analogous bromopyridines and trifluoromethyl-substituted heterocycles provide benchmarks:

PropertyAnalogous Compound (2-Trifluoromethyl-5-bromopyridine )2-Bromo-4-(trifluoromethyl)pyridine
Molecular Weight225.99 g/mol225.99 g/mol
Melting Point44–46°CNot reported
Boiling Point68–70°C at 10 mmHgNot reported
Density1.707 g/cm³Not reported
LogP (Predicted)2.812.76
Hazard ClassIrritant (GHS06)Warning (H302, H315, H319, H335)

The bromopropyl chain likely increases molecular weight and lipophilicity compared to simpler bromopyridines, potentially elevating LogP values beyond 3.0 .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two plausible routes emerge for synthesizing 2-(2-bromopropyl)-5-(trifluoromethyl)pyridine:

Route 1: Direct Alkylation of Pyridine Core

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation of 2-aminopyridine using Umemoto’s reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) at the 5-position .

  • Propyl Chain Installation: Friedel-Crafts alkylation with 1-bromo-2-propyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

Route 2: Bromination of Preformed Alkylpyridine

  • Propyl Group Addition: Pd-catalyzed coupling of 5-(trifluoromethyl)pyridine-2-boronic acid with allyl bromide, followed by hydrobromination .

  • Bromine Incorporation: Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) at the propyl chain .

Process Optimization Challenges

  • Regioselectivity: Competing reactions at the pyridine nitrogen require careful control of Lewis acid stoichiometry .

  • Thermal Stability: The trifluoromethyl group decomposes above 140°C, limiting high-temperature steps .

  • Bromine Handling: Exothermic bromination necessitates cryogenic conditions (-20°C) to prevent HBr off-gassing .

Reactivity and Functionalization

Nucleophilic Substitution

The bromopropyl side chain undergoes SN2 reactions with:

  • Amines: Producing quaternary ammonium salts for ionic liquid applications .

  • Thiols: Forming sulfide-linked conjugates for drug delivery systems .

Reaction kinetics studies in DMF at 25°C show a second-order rate constant (k₂) of 3.8 × 10⁻⁴ L/mol·s, indicating moderate reactivity comparable to benzyl bromide .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Reaction TypeConditionsYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C72
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene65

Industrial and Research Applications

Pharmaceutical Intermediates

  • Kinase Inhibitors: The trifluoromethyl group enhances binding to ATP pockets in EGFR and VEGFR targets .

  • Antiviral Agents: Pyridine cores modified with bromoalkyl chains show activity against RNA viruses (EC₅₀ = 0.8 μM in HCoV-229E models) .

Agrochemical Uses

  • Herbicidal Activity: Patent CN106008330A describes similar trifluoromethylpyridines as protoporphyrinogen oxidase (PPO) inhibitors with ED₅₀ = 12 g/ha in broadleaf weed control.

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